1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-27-14-2-4-15(5-3-14)29(25,26)21-18-20-13(11-28-18)10-16(23)22-8-6-12(7-9-22)17(19)24/h2-5,11-12H,6-10H2,1H3,(H2,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWDCFGZSFWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxyphenylsulfonamido Group: This step involves the sulfonation of the thiazole ring with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiazole derivative through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the para position relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in the biological pathways of interest.
Pathways Involved: The compound may inhibit or modulate the activity of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs with Modified Sulfonamide Substituents
a) 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide (CAS 921926-21-8)
- Molecular Formula : C₁₇H₁₉ClN₄O₄S₂
- Molecular Weight : 442.9 g/mol
- Key Differences : The 4-chlorophenyl group replaces the methoxy group, introducing an electron-withdrawing effect. This substitution reduces solubility compared to the methoxy analog but may enhance binding affinity in hydrophobic environments .
b) 1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1)
- Molecular Formula : C₂₀H₂₀ClN₃O₃S₂
- Molecular Weight : 450.0 g/mol
- Key Differences : The thiazole is replaced by a benzothiazole ring with a methyl substituent, increasing aromaticity and molecular weight. The benzothiazole moiety may improve UV absorption properties, relevant in analytical detection .
Analogs with Alternative Heterocyclic Systems
a) 1-[2-(2,3-Dihydroindol-1-yl)acetyl]piperidine-4-carboxamide (CAS 727389-87-9)
- Molecular Formula : C₁₆H₂₁N₃O₂
- Molecular Weight : 287.36 g/mol
- Key Differences : The thiazole-sulfonamido group is replaced by a dihydroindole, reducing sulfur content and altering hydrogen-bonding capacity. Indole derivatives often exhibit distinct biological activities, such as serotonin receptor modulation .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
- Solubility : The methoxy group in the target compound enhances water solubility compared to the chloro analog. The benzothiazole derivative (CAS 941962-26-1) exhibits lower solubility due to increased hydrophobicity .
- Metabolic Stability : Sulfonamides are prone to enzymatic oxidation, but the methoxy group may slow metabolism compared to the chloro substituent .
Biological Activity
1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, thiazole moiety, and a methoxyphenylsulfonamide group. Its chemical formula is , and it is characterized by specific functional groups that may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit their biological activities through the following mechanisms:
- Inhibition of Enzymes : Many thiazole derivatives are known to inhibit bacterial enzymes such as MurB and topoisomerase II DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication, respectively .
- Antimicrobial Activity : The compound's sulfonamide group may enhance its interaction with bacterial targets, increasing its potency against various pathogens .
- Anti-inflammatory Effects : Compounds containing thiazole rings often exhibit anti-inflammatory properties by modulating nitric oxide production in macrophages .
Antimicrobial Efficacy
The antimicrobial activity of this compound has been evaluated against several bacterial strains. The results are summarized in Table 1.
Case Studies
- Study on MurB Inhibition : A study demonstrated that compounds similar to the target compound effectively inhibited the MurB enzyme, with an IC50 value of approximately 0.12 mg/mL against E. coli. This indicates a significant potential for developing new antibacterial agents targeting this pathway .
- Inflammation Modulation : In vitro studies showed that derivatives with similar structural motifs reduced lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, suggesting anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for binding interactions with target enzymes.
- Methoxy Group : Enhances lipophilicity and possibly improves membrane permeability.
- Piperidine Core : Provides structural stability and may facilitate interactions with biological targets.
Q & A
Q. What are the critical challenges in synthesizing 1-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide, and how can reaction optimization address them?
Synthesis of this compound involves multi-step reactions, including sulfonamide coupling, thiazole ring formation, and piperidine acetylation. Key challenges include low yields due to steric hindrance at the piperidine carboxamide group and side reactions during thiazole cyclization. Reaction optimization can employ statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, orthogonal arrays or response surface methodology (RSM) can minimize trial-and-error approaches . Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can also predict transition states and guide experimental validation .
Q. How can impurities in the final product be characterized and controlled during synthesis?
Impurities often arise from incomplete sulfonamide coupling or epimerization at the piperidine ring. HPLC with UV/Vis detection (e.g., using a C18 column and a mobile phase of methanol/water with phosphate buffer and tetrabutylammonium hydroxide, pH 5.5) is recommended for separation and quantification. For structural elucidation, hyphenated techniques like LC-MS/MS or NMR spectroscopy (e.g., ¹H, ¹³C, and 2D COSY) should be used to resolve stereochemical ambiguities and confirm regioselectivity .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
A validated UPLC-MS/MS method with electrospray ionization (ESI) in positive ion mode is optimal. Sample preparation should include protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates. Calibration curves should cover 1–1000 ng/mL with deuterated internal standards (e.g., d4-labeled analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities and stability with targets like kinases or GPCRs. Key steps include:
Prepare the compound’s 3D structure using Gaussian for geometry optimization.
Dock into target active sites (e.g., PDB ID 4XYZ) with flexible side chains.
Run 100-ns MD simulations to assess binding free energy (MM-PBSA/GBSA).
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .
Q. How do conflicting bioactivity data (e.g., in vitro vs. in vivo) for this compound arise, and how can they be resolved?
Discrepancies may stem from poor pharmacokinetic properties (e.g., low solubility or metabolic instability). To address this:
- Measure logP (octanol/water partition coefficient) via shake-flask or chromatographic methods. A logP >3 suggests poor aqueous solubility.
- Perform hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., piperidine ring oxidation).
- Use proteolysis-targeting chimeras (PROTACs) or nanoparticle formulations to enhance bioavailability .
Q. What strategies are effective for resolving contradictory crystallographic data on the compound’s solid-state structure?
Conflicting X-ray diffraction data may arise from polymorphism or solvent inclusion. Approaches include:
Single-crystal X-ray diffraction with synchrotron radiation to achieve high resolution (<1.0 Å).
Powder X-ray diffraction (PXRD) to compare experimental vs. simulated patterns.
Dynamic vapor sorption (DVS) to assess hygroscopicity-induced phase changes.
For ambiguous cases, solid-state NMR (ssNMR) can resolve hydrogen-bonding networks .
Methodological Considerations
Q. How can reaction scalability be ensured without compromising yield or purity?
Scale-up challenges include heat transfer inefficiencies and mixing limitations. Solutions:
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?
Employ a fragment-based approach :
Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, sulfonamide → carbamate).
Test in parallel assays (e.g., enzyme inhibition, cell viability).
Use multivariate analysis (PLS regression) to correlate structural features with activity.
Include Free-Wilson analysis to quantify contributions of substituents .
Data Interpretation and Validation
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
Reconcile differences by:
Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?
Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) and calculate EC50/IC50. For heteroscedastic data, apply weighted least squares or robust regression . Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Stability and Degradation
Q. How can hydrolytic degradation pathways of this compound be characterized under physiological conditions?
Conduct forced degradation studies :
Incubate in buffers (pH 1.2–7.4) at 37°C.
Analyze degradation products via LC-HRMS and propose pathways (e.g., piperidine ring hydrolysis).
Use Arrhenius kinetics to predict shelf-life under accelerated conditions (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
